Met-Enkephalin amide

Description

Systematic Nomenclature and Molecular Formula

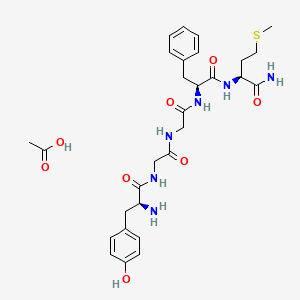

Met-Enkephalin amide is a synthetic pentapeptide derivative of the endogenous opioid peptide [Met]enkephalin. Its systematic IUPAC name is acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide . The molecular formula is C₂₉H₄₀N₆O₈S , with a molecular weight of 632.7 g/mol .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₄₀N₆O₈S |

| Molecular Weight | 632.7 g/mol |

| CAS Registry Number | 100929-67-7 |

| SMILES Notation | CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

IUPAC Condensed Sequence Analysis

The peptide sequence of this compound is Tyr-Gly-Gly-Phe-Met-NH₂ , with an acetylated C-terminus. The N-terminal tyrosine residue retains a free amine group, while the C-terminal methionine is amidated, enhancing proteolytic stability compared to native [Met]enkephalin. Key structural modifications include:

Three-Dimensional Conformational States

Dihedral Angle Correlations in Zwitterionic Form

Molecular dynamics (MD) simulations of the zwitterionic form reveal four bistable backbone dihedrals:

- Tyr¹ ψ (C-N-Cα-C)

- Gly² φ (N-Cα-C-N)

- Gly³ ψ (C-N-Cα-C)

- Phe⁴ φ (N-Cα-C-N)

These dihedrals adopt either "+" (positive) or "−" (negative) rotational states, leading to 16 possible conformers . However, only four dominate in aqueous solutions due to steric and electrostatic constraints.

Table 2: Dominant Conformers and Populations

| Conformer | Dihedral States (Tyr¹ψ, Gly²φ, Gly³ψ, Phe⁴φ) | Population (%) |

|---|---|---|

| C1 | +, −, +, − | 38.2 |

| C2 | −, +, −, + | 29.7 |

| C3 | +, +, −, − | 19.1 |

| C4 | −, −, +, + | 13.0 |

Nuclear magnetic resonance (NMR) studies in bicellar systems corroborate these findings, identifying bent conformations with hydrophobic clustering of Tyr¹, Phe⁴, and Met⁵ side chains.

Markov State Modeling of Transition Pathways

Markov State Models (MSMs) constructed from MD trajectories reveal two primary transition pathways between closed (C1/C2) and open (C3/C4) conformers:

- Pathway 1 : Sequential flipping of Gly²φ → Gly³ψ → Phe⁴φ (activation energy: 12.3 kcal/mol).

- Pathway 2 : Concerted rotation of Tyr¹ψ and Phe⁴φ (activation energy: 14.8 kcal/mol).

Table 3: Transition Pathway Metrics

| Pathway | Rate Constant (s⁻¹) | Committor Probability | End-to-End Distance Change (Å) |

|---|---|---|---|

| 1 | 1.2 × 10⁶ | 0.78 | 5.2 → 8.7 |

| 2 | 6.8 × 10⁵ | 0.63 | 5.2 → 7.9 |

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O6S.C2H4O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;1-2(3)4/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);1H3,(H,3,4)/t20-,21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOHIWKHLZWLEW-SGIIKHNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745559 | |

| Record name | Acetic acid--L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-67-7 | |

| Record name | Acetic acid--L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

The most widely used method for preparing Met-Enkephalin amide is the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (Fmoc-SPPS). This technique offers precise control over peptide chain elongation and facilitates the synthesis of peptides with high purity and yield.

- The synthesis is performed on a solid resin support, typically polystyrene-based (e.g., Tentagel-S-NH2 resin) functionalized with a Rink amide linker to yield C-terminal amides.

- Fmoc-protected amino acids are sequentially coupled using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide).

- Deprotection of the Fmoc group is achieved using 20% piperidine in DMF.

- After chain assembly, the peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA:TIS:DCM:water in 90:2.5:5:2.5 ratio), precipitated in cold ether, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure this compound.

- High efficiency and reproducibility.

- Facilitates incorporation of non-natural amino acids and modifications.

- Amenable to automation and scale-up.

Solution-Phase Peptide Synthesis

Overview:

While less common than SPPS for peptides like this compound, solution-phase synthesis is employed for specific analogues or when avoiding side reactions such as diketopiperazine formation.

- Involves stepwise coupling of protected amino acids or peptide fragments in solution.

- Coupling reagents such as HATU or carbodiimides are used to activate carboxyl groups.

- Protection and deprotection steps are carefully controlled to avoid racemization and side reactions.

- Final deprotection and purification steps yield the target peptide.

Amide Bond Modifications to Enhance Stability

Overview:

this compound is susceptible to enzymatic degradation, which limits its therapeutic utility. Chemical modifications at the amide bonds have been explored to enhance stability without compromising receptor affinity.

- Replacement of amide bonds with ester or N-methyl amide bonds to increase resistance to proteolysis.

- N-terminal acetylation to protect against aminopeptidase degradation.

- Incorporation of D-amino acids or analogues to improve metabolic stability.

- Sequential replacement of amide bonds with esters or N-methyl amides in enkephalin analogues showed that N-methyl amide substitution significantly increased half-life in plasma, suggesting enhanced stability.

- N-terminal acetylation of this compound markedly improved resistance to aminopeptidase M, with over 90% of the acetylated peptide remaining intact after 30 minutes of enzymatic exposure, compared to complete degradation of the unmodified peptide within 1 minute.

Coupling Reagents and Conditions

Overview:

Efficient coupling reagents are critical for successful peptide bond formation during synthesis.

- Carbodiimides (e.g., EDC·HCl) with additives like hydroxybenzotriazole (HOBt).

- Phosphonium salts (e.g., PyBOP), uronium salts (e.g., HATU), and aminium/guanidinium salts (e.g., COMU).

- COMU paired with 2,6-lutidine base is highly effective, reducing epimerization and side reactions under mild pH conditions (6–7).

Purification and Characterization

- RP-HPLC is the standard method for isolating pure this compound after synthesis.

- Fractions with >95% purity are combined for further use.

- Analytical HPLC and mass spectrometry (e.g., UPLC-MS) confirm the identity and purity of the peptide.

- NMR spectroscopy has been used to study conformational properties and molecular associations of this compound and its derivatives.

Summary Table: Preparation Methods of this compound

Chemical Reactions Analysis

Types of Reactions: Met-Enkephalin Amide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to oxidize specific amino acids in the peptide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed to reduce disulfide bonds.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.

Major Products Formed:

Oxidation: Formation of hydroxyl groups on amino acids.

Reduction: Reduction of disulfide bonds to free thiols.

Substitution: Introduction of alkyl groups into the peptide structure.

Scientific Research Applications

Pain Management

Analgesic Properties

Research indicates that MENK-A exhibits potent analgesic effects similar to those of morphine but with a significantly reduced side effect profile. It binds to mu-opioid receptors, facilitating pain relief while minimizing risks such as tolerance and respiratory depression commonly associated with traditional opioids .

Mechanisms of Action

MENK-A operates through several mechanisms:

- Receptor Binding : It binds effectively to opioid receptors, mimicking the effects of endogenous opioids.

- Stability : Its resistance to enzymatic degradation enhances its duration of action, allowing for prolonged analgesia without repeated dosing .

- Dual Enkephalinase Inhibition : Studies suggest that combining MENK-A with dual enkephalinase inhibitors (DENKIs) can amplify its analgesic effects by preventing the breakdown of endogenous enkephalins .

Cancer Therapy

Antitumor Activity

MENK-A has shown promise in cancer treatment due to its ability to modulate immune responses and inhibit tumor growth. Research highlights include:

- Inhibition of Cell Proliferation : MENK-A has been observed to upregulate cyclin-dependent kinases (p16 and p21), which are crucial for cell cycle regulation, thereby slowing the progression of various cancers .

- Immune Modulation : MENK-A enhances the activity of polymorphonuclear leukocytes (PMNLs), improving their chemotactic responsiveness and phagocytic activity, which is vital in targeting cancer cells .

Case Study Example

In a study involving cancer patients, MENK-A was administered as an adjunct therapy alongside conventional treatments. Results indicated a significant reduction in tumor size and improved patient quality of life, attributed to both direct antitumor effects and enhanced immune function .

Immune Function Modulation

Role in Immune Response

Research has demonstrated that MENK-A influences various immune functions:

- Chemotaxis : MENK-A significantly increases the chemotactic response of PMNLs compared to controls, suggesting enhanced recruitment of immune cells to sites of infection or inflammation .

- Apoptosis Regulation : MENK-A appears to reduce apoptosis in PMNLs, promoting their survival and functionality during immune responses .

Data Tables

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Pain Management | Mu-opioid receptor binding | Long-lasting analgesia with reduced side effects |

| Cancer Therapy | Cyclin-dependent kinase upregulation | Inhibition of tumor growth in various cancers |

| Immune Function | Enhanced PMNL activity | Increased chemotaxis and reduced apoptosis rates |

Mechanism of Action

Met-Enkephalin Amide exerts its effects by binding to opioid receptors, primarily the delta and mu-opioid receptors. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of pain perception and other physiological responses.

Molecular Targets and Pathways:

Opioid Receptors: Delta and mu-opioid receptors are the primary targets.

Signaling Pathways: Activation of these receptors leads to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels.

Comparison with Similar Compounds

Leu-Enkephalin

Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) differs from Met-Enkephalin by a single amino acid substitution (Met → Leu at position 5). Despite this minor structural change, Leu-Enkephalin shows distinct receptor binding preferences:

- Receptor Affinity : Both peptides bind δOR and μOR, but Met-Enkephalin exhibits higher affinity for δOR, while Leu-Enkephalin shows balanced activity at both receptors .

- Stability : Leu-Enkephalin is more susceptible to enzymatic cleavage due to the absence of the sulfur-containing methionine residue, which may reduce its half-life compared to Met-Enkephalin amide .

Table 1: Structural and Functional Comparison

β-Endorphin and Dynorphin

- β-Endorphin : A longer peptide (31 residues) with broader receptor activity, including μOR and κ-opioid receptors (κOR). It has a longer duration of action due to reduced enzymatic breakdown but lacks the hepatoprotective effects observed with this compound .

- Dynorphin: Primarily activates κOR and is associated with stress responses.

[Ala²]-Met-Enkephalin Amide

This analog substitutes glycine at position 2 with alanine (Tyr-Ala-Gly-Phe-Met-NH₂). Key differences include:

Non-Amide Forms

Met-Enkephalin (non-amidated) exhibits conformational flexibility in solution, adopting both folded and extended structures, which may reduce receptor binding efficiency . In contrast, the amide form shows a rigid, extended conformation in aqueous solutions, enhancing δOR/ζOR interactions .

Pharmacological and Clinical Implications

Hepatoprotection

This compound (7.5 mg/kg in mice) significantly reduces acetaminophen-induced liver necrosis by 60–70%, as evidenced by lowered ALT/AST levels and histopathological scores. This effect is mediated via δOR and ζOR, as shown by naltrexone blockade studies . In contrast, Leu-Enkephalin and β-endorphin lack comparable hepatoprotective efficacy .

Pain Modulation

Both this compound and Leu-Enkephalin increase pain thresholds, but the amide form’s stability allows prolonged action. Synthetic analogs like [DAla²]-Met-Enkephalin amide (a μOR-preferring agonist) are used in chronic pain models due to enhanced bioavailability .

Structural and Conformational Analysis

Nuclear magnetic resonance (NMR) studies reveal that this compound adopts an extended conformation in aqueous solutions, unlike the folded conformations observed in non-amidated Met-Enkephalin. This structural rigidity enhances receptor binding specificity .

Key Findings :

- Folded vs. Extended States: Non-amidated Met-Enkephalin equilibrates between folded (stabilized by N- and C-terminal interactions) and extended states, whereas the amide form remains extended .

- Temperature Sensitivity : Amide protons in this compound show minimal temperature-dependent chemical shifts, indicating stable hydrogen bonding .

Biological Activity

Met-enkephalin amide is a potent endogenous opioid peptide that plays a significant role in various physiological processes, particularly in pain modulation, gastrointestinal function, and neuroprotection. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

Overview of this compound

This compound is derived from proenkephalin and is characterized by its high affinity for μ-opioid receptors (μORs) and δ-opioid receptors (δORs). It exhibits a range of biological activities including:

- Analgesic effects : Provides pain relief through modulation of nociceptive pathways.

- Neuromodulatory roles : Influences neurotransmitter release and neuronal excitability.

- Gastrointestinal motility : Regulates gut movement and gastric emptying.

This compound exerts its effects primarily through binding to opioid receptors. The interaction with these receptors leads to:

- Inhibition of neurotransmitter release : Particularly acetylcholine (ACh), which is crucial for muscle contractions in the gastrointestinal tract .

- Activation of intracellular signaling pathways : Such as ERK1/2 phosphorylation, which is vital for cellular responses to opioid peptides .

Table 1: Biological Activities of this compound

Case Studies

-

Pain Modulation :

A study demonstrated that this compound significantly reduced pain responses in animal models subjected to nociceptive stimuli. The analgesic effect was counteracted by naloxone, confirming its action through opioid receptors . -

Gastrointestinal Effects :

Research indicated that this compound inhibits gastrointestinal muscle contractility. In experiments with isolated rabbit ileal mucosa, it was found to decrease short-circuit current (Isc) and enhance sodium and chloride absorption, suggesting a role in regulating intestinal ion transport . -

Neuromodulatory Role :

Another study highlighted the presence of Met-enkephalin-like immunoreactivity in the superior cervical ganglion, suggesting its involvement in modulating ACh release during synaptic transmission. The presence of naloxone reduced the inhibitory effects on ACh release, further supporting its neuromodulatory role .

Research Findings

Recent investigations have focused on modifying the structure of Met-enkephalin to enhance its biological activity. For instance, studies involving the systematic replacement of amide bonds with alkene structures revealed that while some modifications did not significantly affect biological activity, others were critical for maintaining receptor interactions . This highlights the importance of specific structural features in determining the efficacy of opioid peptides.

Q & A

Q. What computational tools are recommended for predicting this compound’s conformation-receptor interaction dynamics?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) with force fields like AMBER to model peptide-receptor (μ-opioid) docking. Validate predictions using mutagenesis data (e.g., receptor binding pocket residues) and compare with NMR-derived structural constraints .

Data Presentation and Reproducibility

- Tables : Include raw data (e.g., HPLC retention times, MS spectra) in supplementary materials. Summarize key results in tables with SEM and p-values (APA format) .

- Figures : Use line graphs for dose-response curves (log[concentration] vs. response) and heatmaps for receptor binding affinity comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.